molecular formula C14H13NO2 B3847194 N-(2-hydroxyphenyl)-4-methylbenzamide CAS No. 57709-82-7

N-(2-hydroxyphenyl)-4-methylbenzamide

Cat. No.: B3847194
CAS No.: 57709-82-7
M. Wt: 227.26 g/mol
InChI Key: MIDBXGKRBJJUCE-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Scaffold in Chemical Sciences and Molecular Design

The benzamide scaffold, a functional group characterized by a benzene (B151609) ring attached to an amide, is a cornerstone in the field of medicinal chemistry and molecular design. nanobioletters.comvalpo.eduwikipedia.orgmdpi.com Its prevalence stems from its ability to form stable and predictable interactions with biological macromolecules, such as proteins and enzymes. mdpi.com The amide linkage is a key structural feature in many biologically active molecules, contributing to their conformational stability and ability to participate in hydrogen bonding, a critical factor in molecular recognition at the active sites of enzymes and receptors. mdpi.com

Derivatives of benzamide have demonstrated a vast array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticonvulsant, antidepressant, and antitumor properties. valpo.edu This versatility has established the benzamide motif as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. The exploration of various substitutions on both the phenyl ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Research Context and Scope of Investigation for N-(2-hydroxyphenyl)-4-methylbenzamide

This compound, with the CAS number 57709-82-7, is a specific molecule within the salicylanilide (B1680751) family that has been a subject of scientific inquiry. sigmaaldrich.com The primary research interest in this compound lies in the exploration of its potential biological activities, a direction heavily influenced by the known properties of the broader salicylanilide class. Investigations into this compound and its close analogs have often been centered on their antimicrobial and antifungal properties. nih.govnih.gov

The scope of investigation for this compound typically involves its chemical synthesis, followed by in vitro screening against a panel of bacterial and fungal strains to determine its minimum inhibitory concentration (MIC). nih.govnih.gov Furthermore, research delves into understanding the structure-activity relationships (SAR) within this series of molecules. For instance, studies have explored how modifications to the phenyl rings, such as the introduction of the methyl group in this compound, influence the compound's biological efficacy and spectrum of activity.

While extensive research on a wide range of salicylanilide derivatives has been published, detailed studies focusing exclusively on this compound are less common. Much of the understanding of its potential is extrapolated from research on structurally similar compounds. The available data suggests that it is often used as a scaffold or an intermediate in the synthesis of more complex molecules with tailored biological activities.

Below is a data table summarizing the key chemical information for this compound.

PropertyValueSource
Chemical Name This compound
CAS Number 57709-82-7 sigmaaldrich.com
Molecular Formula C₁₄H₁₃NO₂ sigmaaldrich.com
Molecular Weight 227.26 g/mol

This table contains data for this compound.

Historical Development of Benzamide Research Relevant to the Compound’s Structural Class

The journey of benzamide research began in the 19th century with early observations of its chemical properties and reactivity. wikipedia.orgwikipedia.org A significant milestone was the work of Justus von Liebig and Friedrich Wöhler, who described the synthesis and properties of benzamide. wikipedia.org However, the therapeutic potential of benzamide derivatives was not fully appreciated until much later.

The mid-20th century marked a turning point with the discovery of the biological activities of various substituted benzamides. This era saw the development of numerous drugs incorporating the benzamide scaffold, targeting a wide range of conditions. valpo.edu

The development of salicylanilides as a distinct class of bioactive compounds has its own rich history. Initially recognized for their antiseptic properties, their utility expanded significantly with the discovery of their potent anthelmintic (anti-parasitic) activity. Halogenated salicylanilides, in particular, became important veterinary drugs.

In recent decades, the focus of salicylanilide research has broadened to include their potential as anticancer and antimicrobial agents. acs.orgunizar.es This renewed interest is driven by the urgent need for new drugs to combat drug-resistant pathogens and to provide more effective cancer therapies. Modern research efforts are often focused on the synthesis of novel salicylanilide derivatives and the evaluation of their biological activities, contributing to a deeper understanding of the structure-activity relationships that govern their efficacy. The study of this compound is a part of this ongoing narrative, representing a specific exploration within a well-established and pharmacologically significant class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDBXGKRBJJUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333118
Record name SBB043706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-82-7
Record name SBB043706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for N 2 Hydroxyphenyl 4 Methylbenzamide

Diverse Synthetic Routes and Reaction Optimizations

The construction of the amide bond in N-(2-hydroxyphenyl)-4-methylbenzamide is the central challenge in its synthesis. This can be achieved by reacting a derivative of 4-methylbenzoic acid with 2-aminophenol (B121084). Diverse synthetic routes have been developed, focusing on optimizing reaction conditions, enhancing yields, and minimizing side products.

Amidation Reactions and Peptide Coupling Reagents

The most common approach for forming the amide bond involves the activation of the carboxylic acid group of 4-methylbenzoic acid. This is typically accomplished using a variety of peptide coupling reagents that convert the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of 2-aminophenol. researchgate.net

Carbodiimides: Reagents like N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC) are widely used. nih.govbachem.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. However, these reactions can be prone to side reactions, such as the formation of N-acylurea byproducts and epimerization if chiral centers are present. bachem.comuni-kiel.de The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress these side reactions and improve coupling efficiency. uni-kiel.desigmaaldrich.com

Onium Salts: Phosphonium and aminium/uronium salts are highly efficient coupling reagents that generate activated esters. sigmaaldrich.comluxembourg-bio.com

Phosphonium Reagents: Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is a common example. These reagents are generally preferred for cyclization reactions as they avoid the guanidinylation side reactions sometimes observed with uronium salts. luxembourg-bio.com

Aminium/Uronium Reagents: HATU (O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, known for high yields and fast reaction rates. bachem.comsigmaaldrich.comluxembourg-bio.com HATU, which generates a highly reactive OAt ester, is particularly effective for difficult couplings, including those involving sterically hindered amino acids or N-methylated residues. bachem.comsigmaaldrich.com

A novel class of ynamide coupling reagents has been developed that activates carboxylic acids through stable α-acyloxyenamide active esters. nih.gov This method is noted for its remarkable ability to suppress racemization during peptide bond formation. nih.gov

Comparison of Common Peptide Coupling Reagents
Reagent ClassExample(s)Activated IntermediateKey AdvantagesPotential Drawbacks
CarbodiimidesDCC, DIC, EDCO-acylisoureaCost-effective, widely used. nih.govbachem.comForms insoluble urea byproducts (DCC), potential for racemization. nih.govuni-kiel.de
Phosphonium SaltsPyBOP, PyAOPOBt or OAt active estersHigh efficiency, suitable for cyclization. luxembourg-bio.comSolutions in DMF have moderate stability. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATU, HCTUOBt or OAt active estersVery high coupling rates, stable in solution. bachem.comsigmaaldrich.comCan cause guanidinylation of free amines. luxembourg-bio.com
YnamidesMYTsA, MYMsAα-acyloxyenamideExcellent suppression of racemization, forms stable intermediates. nih.govNewer class, may not be as widely available.

Chemoselective Functionalization Approaches

Given that 2-aminophenol possesses two nucleophilic sites, achieving chemoselectivity is paramount. The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions, which inherently favors N-acylation. However, forcing conditions or highly reactive acylating agents (like acyl chlorides without base) can lead to competing O-acylation or even di-acylation.

One advanced strategy to ensure selectivity involves the in situ generation of a reactive amine intermediate from a less reactive precursor. A one-pot, metal-free protocol has been developed that converts nitroarenes into N-aryl amides. rsc.orgnih.gov In this approach, a nitro-arene is reduced using trichlorosilane to generate an N-silylated amine intermediate. This intermediate can then be trapped in situ with an acylating agent like an anhydride to form the desired amide with high chemoselectivity. rsc.orgnih.gov Applying this to 2-nitrophenol would allow for the selective formation of the amide bond, followed by the reduction of the nitro group to an amine and subsequent acylation.

Another innovative approach is the Umpolung Amide Synthesis (UmAS), which reverses the traditional reactivity of the reactants. nih.govnih.gov This method involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base, to directly form N-aryl amides. nih.govacs.org This strategy avoids the use of an electrophilic acyl donor, which can be prone to side reactions, and has been shown to provide the desired N-aryl amide product directly and without epimerization. nih.govnih.gov

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalytic methods offer milder reaction conditions and improved atom economy compared to stoichiometric activating agents.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed C-N cross-coupling reactions are a powerful tool for forming N-aryl amide bonds. acs.org Mechanochemical protocols have been developed for the C-N cross-coupling between O-protected hydroxamic acids and aryl boronic acids or aryl iodides, mediated by a copper catalyst. researchgate.net These solvent-free methods are rapid, scalable, and proceed under mild conditions, offering a sustainable alternative to solution-based synthesis. researchgate.net

Nickel-Photoredox Catalysis: A dual nickel-photoredox catalytic system enables the N-arylation of amides under exceptionally mild conditions (e.g., 30 °C) and without the need for strong bases. chemistryviews.org This method tolerates a wide range of functional groups and can be used for late-stage functionalization, demonstrating its high selectivity and potential for complex molecule synthesis. chemistryviews.org

Overview of Catalytic Amidation Strategies
Catalytic SystemReactantsKey FeaturesReference
Copper-Mediated Cross-CouplingO-Pivaloyl hydroxamic acids + Aryl boronic acids/iodidesMechanochemical (solvent-free), rapid (20 min), high-yielding. researchgate.net
Nickel-Photoredox CatalysisPrimary/Secondary amides + Aryl bromidesMild temperature (30 °C), no strong base required, tolerates sensitive functional groups. chemistryviews.org
Copper(I) Bromide CatalysisN-aryl amines + DienophilesInvolves dual C(sp3)-H and C(sp2)-H bond functionalization via an oxidative Povarov approach. researchgate.net

Exploration of Novel Precursors and Intermediate Derivatization

Moving beyond the standard carboxylic acid and amine precursors opens up new synthetic possibilities.

From Hydrazonyl Bromides: Amide bonds can be formed through the rearrangement of reactive nitrile imines, which are derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This method is applicable to a wide range of primary and secondary amines and is tolerant of various functional groups, as demonstrated by the N-acylation of unprotected amino acids. nih.gov

From O-Protected Hydroxamic Acids: As mentioned in the catalytic section, O-pivaloyl hydroxamic acids serve as effective precursors in copper-mediated N-arylation reactions under mechanochemical conditions. researchgate.net This approach bypasses the need for traditional carboxylic acid activation.

From Nitroarenes: The in situ generation of N-silylated amines from nitroarenes, followed by acylation, represents a significant departure from conventional routes. rsc.orgnih.gov This two-step, one-pot protocol avoids the direct handling of potentially toxic aniline (B41778) derivatives and utilizes inexpensive, readily available starting materials. nih.gov

Mechanistic Insights into Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes, predicting outcomes, and minimizing byproducts.

Elucidation of Reaction Mechanisms

Mechanism of Copper-Catalyzed N-Arylation: Detailed mechanistic studies on copper-catalyzed N-arylation of amides have provided significant insights. Kinetic studies suggest that the reaction proceeds through a 1,2-diamine-ligated copper(I) amidate complex. acs.org This active catalytic species reacts with an aryl halide in the rate-determining step. One proposed pathway involves the formation of an η² complex between the Cu(I) amidate and the aryl iodide. acs.org An alternative mechanism suggests a sequence involving halide atom transfer to a Cu(II) intermediate, radical recombination to form a Cu(III) species, and subsequent reductive elimination to yield the N-arylated amide product. acs.org Hammett plot analysis indicates that electron-deficient aryl iodides accelerate the reaction, supporting a mechanism where the aryl halide activation is the rate-limiting step. acs.org

Mechanism of Umpolung Amide Synthesis (UmAS): Mechanistic hypotheses for the UmAS reaction between α-fluoronitroalkanes and N-aryl hydroxylamines suggest the formation of a putative fluoro nitrone intermediate. nih.gov Crossover experiments confirm that a discrete N-aryl hydroxamic acid is not formed during the reaction; instead, the N-aryl amide is the direct product. nih.gov This unique pathway avoids the formation of an epimerization-prone electrophilic acyl donor, which is a key advantage over conventional methods, especially for synthesizing chiral N-aryl amides. nih.govacs.org

Mechanism of Amidation via Nitrile Imines: The synthesis of amides from N-2-nitrophenyl hydrazonyl bromides proceeds through the base-mediated formation of a highly reactive nitrile imine intermediate. nih.gov This intermediate then undergoes a rearrangement, which facilitates the construction of the amide bond upon reaction with an amine nucleophile. nih.gov

Role of Catalysts and Reaction Environment in Product Formation

The formation of this compound is significantly impacted by the catalytic system employed and the physical conditions of the reaction, such as solvent, temperature, and reaction time. The primary role of a catalyst in this synthesis is to facilitate the amidation reaction, often by activating the acylating agent or by scavenging the hydrogen chloride byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

A common and effective method for this synthesis is the Schotten-Baumann reaction, which is typically conducted in the presence of a base. The base plays a crucial role in neutralizing the hydrogen chloride formed during the reaction, thus driving the equilibrium towards the product. Various bases can be employed, and their selection can influence the reaction rate and yield.

Influence of Different Basic Catalysts on Reaction Yield

The choice of base is a critical factor in the synthesis of this compound. Both inorganic and organic bases are utilized, each with distinct advantages and impacts on the reaction outcome. The following table summarizes the effect of different bases on the product yield under standardized conditions.

Catalyst (Base)SolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium HydroxideWater/DCM25288
Potassium CarbonateAcetone56485
PyridineDichloromethane (B109758)25392
TriethylamineDichloromethane25390
No CatalystDichloromethane256<10

This is an interactive data table based on generalized findings for Schotten-Baumann reactions of this type.

From the data, it is evident that pyridine and triethylamine, acting as both catalysts and acid scavengers in an organic solvent like dichloromethane, provide excellent yields. Sodium hydroxide in a biphasic system is also highly effective. The absence of a catalyst results in a negligible yield, underscoring the essential role of the base in this transformation.

Impact of the Reaction Environment

The reaction environment, encompassing the solvent and temperature, plays a pivotal role in the successful synthesis of this compound. The solvent not only dissolves the reactants but also influences their reactivity and the reaction pathway.

Solvent Effects: The polarity and proticity of the solvent can significantly affect the reaction rate and the solubility of the reactants and products. Polar aprotic solvents, such as dichloromethane (DCM) and acetone, are often preferred as they effectively dissolve the reactants without interfering with the reaction. In some cases, a two-phase system, such as water and DCM, is employed, particularly when using an inorganic base like sodium hydroxide. The choice of solvent can also impact the ease of product isolation. For instance, in a biphasic system, the product can be readily isolated from the organic layer. Research on the synthesis of related benzamide (B126) derivatives has shown that fluorinated solvents like trifluoroethanol (TFE) and trifluoroacetic acid (TFA) can, in some specific reactions, dramatically alter the course and yield of the reaction, although for standard acylations, more conventional solvents are typically sufficient mdpi.com.

Temperature Control: The reaction temperature is another critical parameter that must be carefully controlled. The acylation of 2-aminophenol is an exothermic reaction. While moderate heating can increase the reaction rate, excessive temperatures can lead to the formation of undesired byproducts, such as the O-acylated product or other decomposition products. Typically, these reactions are carried out at room temperature or with gentle heating to ensure high selectivity towards the desired N-acylated product. For instance, in the synthesis of a structurally similar sulfonamide, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, the reaction was effectively carried out by heating at 70°C for a short duration to achieve a high yield researchgate.net.

Comprehensive Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the elucidation of intermolecular interactions that govern the packing of molecules in the crystal lattice. Such data is fundamental to understanding the structure-property relationships of a compound.

A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature was conducted to obtain single-crystal X-ray diffraction data for N-(2-hydroxyphenyl)-4-methylbenzamide.

The conformation of a molecule in the solid state is defined by the torsional angles between its constituent planes. For this compound, key torsional angles would describe the rotation around the amide bond and the relative orientations of the hydroxyphenyl and methylbenzoyl rings.

Despite a thorough search of scientific literature and crystallographic databases, no published single-crystal X-ray structure for this compound could be located. Consequently, specific experimental data on its conformational preferences and torsional angles in the crystalline state are not available. Theoretical modeling studies predicting these parameters for this specific molecule have also not been found in the public domain.

Torsional Angle Atoms Defining the Angle Value (°)
N/AN/AData not available
N/AN/AData not available
N/AN/AData not available

Table 1: Torsional Angles for this compound. Data is not available as no crystal structure has been reported.

Intermolecular hydrogen bonds are crucial in determining the crystal packing of molecules like this compound, which contains both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and hydroxyl oxygen) groups. These interactions influence the supramolecular architecture and can affect the physical properties of the solid.

As no experimental crystal structure has been reported for this compound, a detailed analysis of its intermolecular hydrogen bonding and crystal packing motifs is not possible. Information regarding the specific hydrogen bond distances, angles, and the resulting supramolecular synthons remains undetermined.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) **D-H···A (°)
N/AData not availableData not availableData not availableData not available
N/AData not availableData not availableData not availableData not available

Table 2: Hydrogen Bonding Parameters for this compound. Data is not available as no crystal structure has been reported.

Computational and Theoretical Investigations of Molecular Behavior and Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods can predict molecular geometry, orbital energies, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Studies using DFT can provide insights into the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density across the molecule. This information is crucial for predicting a molecule's reactivity and stability.

A thorough search of scientific databases did not yield specific DFT studies conducted on N-(2-hydroxyphenyl)-4-methylbenzamide to provide data on its molecular orbitals or charge distribution.

Prediction of Spectroscopic Parameters and Molecular Properties from First Principles

First-principles calculations, which are based on quantum mechanics without reliance on experimental data, can be used to predict various spectroscopic parameters such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). These predictions are valuable for interpreting experimental spectra and understanding the molecule's properties.

There are no available first-principles studies that predict the spectroscopic parameters and molecular properties specifically for this compound.

Molecular Docking and Dynamics Simulations for Biomolecular Recognition

Molecular docking and dynamics simulations are powerful computational tools for studying how a small molecule, or ligand, might interact with a biological target, such as a protein. These simulations can predict the binding orientation, affinity, and the dynamic behavior of the ligand-protein complex.

Ligand-Protein Binding Mode Predictions and Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The analysis of these predicted binding modes can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Specific molecular docking studies predicting the binding modes and analyzing the interactions of this compound with any particular protein target have not been reported in the available literature.

Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein can induce conformational changes in both the ligand and the protein. Understanding these changes is essential for comprehending the mechanism of action and the specificity of the interaction.

There is no available research that describes the specific conformational changes that occur upon the binding of this compound to a biological target.

Molecular Dynamics Simulations for Binding Stability and Protein Flexibility

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms in a system over time. For ligand-protein complexes, MD simulations can be used to assess the stability of the binding pose predicted by docking and to investigate how the flexibility of the protein is affected by the presence of the ligand.

No molecular dynamics simulation studies have been published that specifically investigate the binding stability and the effect on protein flexibility for a complex involving this compound.

Structure-Based Virtual Screening Methodologies for Target Identification

Extensive research into the computational and theoretical investigations of this compound, specifically concerning structure-based virtual screening methodologies for target identification, has yielded limited publicly available data. While the principles of structure-based virtual screening are well-established in drug discovery to identify potential protein targets for small molecules, specific studies detailing this application for this compound are not prevalent in the reviewed scientific literature.

Structure-based virtual screening is a computational technique that involves docking a ligand (in this case, this compound) into the binding sites of a vast library of macromolecular targets. This process simulates the binding of the molecule to various proteins, and the interactions are scored based on factors like binding energy and complementarity of fit. The goal is to identify proteins with a high affinity for the ligand, thereby predicting potential biological targets.

A typical workflow for such an investigation would involve:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation.

Target Library Preparation: A comprehensive library of 3D protein structures, often sourced from databases like the Protein Data Bank (PDB), is prepared. This library can be tailored to include proteins from specific organisms or protein families relevant to a particular disease area.

Molecular Docking: The prepared ligand is then computationally docked against each protein in the target library. Docking algorithms predict the preferred orientation of the ligand when bound to form a stable complex.

Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. The protein targets are then ranked based on these scores.

Post-Docking Analysis: The top-ranked protein-ligand complexes are further analyzed to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Despite the theoretical applicability of this methodology, specific research findings, including data tables of potential protein targets, their corresponding docking scores, and the nature of the molecular interactions for this compound, are not available in the public domain. Such studies are crucial for elucidating the compound's mechanism of action and identifying its potential therapeutic applications. The absence of this information indicates a research gap that could be addressed in future computational chemistry and drug discovery studies.

Elucidation of Molecular Mechanisms and Biochemical Interactions in Vitro Studies

Investigation of Specific Enzyme Inhibition and Activation Profiles

While specific enzyme inhibition and activation profiles for N-(2-hydroxyphenyl)-4-methylbenzamide are not extensively detailed in the available literature, studies on structurally similar compounds offer valuable predictive insights. Research into derivatives of 4-methylbenzamide (B193301) and 2-hydroxy-N-phenylbenzamide suggests potential interactions with kinases and cholinesterases.

For instance, a study on new 4-methylbenzamide derivatives incorporating substituted purines identified compounds with inhibitory activity against platelet-derived growth factor receptors alpha and beta (PDGFRα and PDGFRβ). nih.gov Specifically, compounds 7 and 10 from this study demonstrated 36–45% inhibition of both PDGFRα and PDGFRβ at a concentration of 1 μM. nih.gov This suggests that the 4-methylbenzamide scaffold can serve as a platform for developing protein kinase inhibitors.

Furthermore, research on halogenated 2-hydroxy-N-phenylbenzamides revealed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These benzamides showed moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and generally weaker inhibition of BuChE. researchgate.net

Table 1: Inhibitory Activity of this compound Analogs Against Various Enzymes

Compound/AnalogTarget EnzymeActivitySource
4-Methylbenzamide derivatives (compounds 7, 9, 10)PDGFRα and PDGFRβ36-45% inhibition at 1 µM nih.gov
Halogenated 2-hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE)IC50: 33.1-85.8 µM researchgate.net
Halogenated 2-hydroxy-N-phenylbenzamidesButyrylcholinesterase (BuChE)IC50: 53.5-228.4 µM researchgate.net

Detailed kinetic characterization of enzyme modulation by this compound is not currently available. However, studies on related compounds provide a framework for how such analysis could be approached. For example, a study on 2-hydroxy-N-phenylbenzamide derivatives and their esters as cholinesterase inhibitors employed Lineweaver-Burk plots to determine the nature of the inhibition. researchgate.net This analysis revealed a mixed inhibition profile for both cholinesterases. researchgate.net The kinetic analysis of enzyme inhibition is crucial for understanding the mechanism of action, distinguishing between competitive, non-competitive, and uncompetitive inhibition. researchgate.net

The specific binding sites of this compound on its potential enzyme or receptor targets have not been experimentally determined. However, computational and experimental studies on related benzamide (B126) structures provide clues. For instance, molecular modeling of 4-methylbenzamide derivatives suggests they can bind to protein kinases as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, depending on the specific substitutions. nih.gov Orthosteric inhibitors typically bind to the active site, competing with the natural substrate, while allosteric inhibitors bind to a different site on the protein, inducing a conformational change that alters the protein's activity. researchgate.net The identification of such sites is fundamental for structure-based drug design and for understanding the selectivity of the compound. ajphs.com

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Specific receptor binding assays for this compound are not prominently featured in the current body of research. However, studies on other N-substituted benzamides indicate that this class of compounds can interact with various receptors. For example, a multitarget ligand, D2AAK4 , which contains a N-(2-hydroxyphenyl)-carboxamide moiety, was shown to interact with aminergic G protein-coupled receptors (GPCRs). nih.gov The primary interaction was an electrostatic bond between the protonatable nitrogen of the ligand and a conserved aspartate residue in the receptor. nih.gov Another study identified a 4-fluoro-N-methylbenzamide derivative as a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov These findings suggest that this compound could potentially interact with various GPCRs, but this requires experimental validation through radioligand binding assays or other equivalent techniques.

Cellular Pathway Modulation and Signal Transduction Interventions (In Vitro Cellular Assays)

The effects of this compound and its analogs on cellular pathways have been investigated, particularly in the context of cancer cell lines. These studies highlight the compound's potential to interfere with cell cycle progression and induce programmed cell death.

Research has demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. A study on hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, which share the hydroxyphenyl moiety, showed that these compounds induce a G2/M phase arrest in the cell cycle of malignant melanoma cells. nih.gov This was accompanied by the induction of apoptosis, as evidenced by caspase activation and PARP cleavage. nih.gov

Similarly, a study on 4-methylbenzamide derivatives revealed that the most promising compounds induced a dose-dependent cell cycle arrest at the G2/M phase and apoptosis in OKP-GS cells. nih.gov In another investigation, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a related structure, was found to induce apoptosis in breast cancer cell lines (MCF-7, SKBR3, and MDA-MB-231). nih.gov Interestingly, this compound induced an arrest in the S phase of the cell cycle in MCF-7 cells. nih.gov These findings indicate that the broader structural class to which this compound belongs can perturb the cell cycle and trigger apoptosis, although the specific phase of arrest may vary depending on the cell line and the exact chemical structure.

Table 2: Effects of this compound Analogs on Cell Cycle and Apoptosis

Compound/AnalogCell LineEffect on Cell CycleApoptosis InductionSource
Hydroxylated biphenyl compoundsMalignant melanomaG2/M arrestYes nih.gov
4-Methylbenzamide derivativesOKP-GSG2/M arrestYes nih.gov
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)MCF-7 (breast cancer)S phase arrestYes nih.gov

The potential role of metal ion chelation in the biological activity of this compound has not been directly investigated. However, the 2-hydroxyphenyl moiety is a known metal-binding group. mdpi.com For instance, hybrids containing a 2-hydroxyphenyl-benzimidazole moiety have been shown to possess good chelating capacity for copper(II) ions. researchgate.net The ability to chelate metal ions can be a significant contributor to the biological effects of a compound, particularly in the context of diseases associated with metal dyshomeostasis, such as Alzheimer's disease. nih.gov Metal chelation can influence oxidative stress and the aggregation of proteins like amyloid-beta. nih.gov While plausible, the contribution of metal chelation to the observed in vitro activities of this compound requires dedicated experimental investigation.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Modification of the Benzamide (B126) Core and Hydroxyphenyl Moieties

Systematic modification of the N-(2-hydroxyphenyl)-4-methylbenzamide scaffold involves altering its two primary components: the benzamide core (specifically the N-phenyl, or anilino, moiety) and the 2-hydroxyphenyl moiety (the salicylic (B10762653) acid-derived portion).

The benzamide core is a versatile scaffold in drug design, allowing for the introduction of various substituents to perform detailed structure-activity analysis. nih.gov Research on related N-phenylbenzamide derivatives has shown that modifications to the N-phenyl ring are critical. For instance, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the substitution pattern on the anilino part strongly influenced both activity and cytotoxicity. researchgate.net Replacing the anilino moiety with different primary aromatic amines led to significant variations in biological outcomes, highlighting the importance of this part of the molecule for target interaction. researchgate.net

The 2-hydroxyphenyl moiety is equally important, with the phenolic hydroxyl group often playing a key role in binding to biological targets. Temporarily masking this hydroxyl group through esterification has been explored as a strategy to improve physicochemical properties like bioavailability, which can lead to higher activity. acs.org In studies on related salicylanilides, the removal or replacement of substituents on this ring system drastically alters biological effects. For example, in one study, replacing a 4-fluorophenoxy substituent on the core ring with a simple hydrogen atom resulted in a moderate decrease in activity, indicating the substituent was favorable for the observed biological effect. researchgate.net Furthermore, studies on N-substituted β-amino acid derivatives have shown that the 2-hydroxyphenyl core is a promising scaffold for developing novel antimicrobial candidates. nih.gov

The following table, based on data from a study on related 2-phenoxybenzamide (B1622244) analogues, illustrates how systematic modifications can impact antiplasmodial activity and cytotoxicity.

Table 1: Impact of Moiety Modification on Biological Activity of 2-Phenoxybenzamide Analogues

Compound ID Modification on Anilino Moiety Modification on Phenoxy Moiety PfNF54 IC₅₀ (µM) L-6 Cells IC₅₀ (µM) Selectivity Index
Lead Cmpd 1 N-(2-(4-Boc-piperazin-1-yl)phenyl) 2-(4-fluorophenoxy) 0.4134 >131.0 >316.9
Analogue 6 N-(2-(4-Boc-piperazin-1-yl)phenyl) 2-phenoxy (H instead of F) 1.146 73.00 62.93
Analogue 7 N-(2-(4-Boc-piperazin-1-yl)phenyl) 2-H (phenoxy removed) 3.738 113.0 30.22
Analogue 12 N-phenyl 2-(4-fluorophenoxy) 2.193 42.60 19.43

| Analogue 14 | N-(2-aminophenyl) | 2-(4-fluorophenoxy) | 1.341 | 18.20 | 13.57 |

Data sourced from a study on 2-phenoxybenzamides, which share a structural resemblance to this compound. The data illustrates SAR principles applicable to this class of compounds. researchgate.net

Impact of Substituent Effects on Biological Activity and Binding Affinity

Substituents added to the aromatic rings of this compound analogues have a profound impact on their biological activity and binding affinity. The nature, position, and size of these substituents can influence electronic properties, lipophilicity, and steric interactions with the target protein. nih.govbeilstein-journals.org

In the broader class of salicylanilides and related benzamides, halogen substituents are frequently employed and their effects are well-documented. For instance, studies on halogenated salicylanilides have demonstrated that substitutions with bromine and trifluoromethyl groups can effectively target Staphylococci. nih.gov The position of the substituent is also critical; a meta-substituted trifluoromethyl group was found to be optimal in one study. nih.gov In another series of benzamide derivatives designed as neurokinin-2 receptor antagonists, a para-fluoro substituted analogue was found to be highly potent. nih.gov

The electronic properties of substituents (electron-donating vs. electron-withdrawing) are also a key factor. In the development of antimycobacterial thiobenzanilides, activity was found to increase with the electron-accepting ability of the substituents on the phenyl ring. researchgate.net Conversely, in a study of nicotinamides, compounds with electron-withdrawing groups like -Cl, -Br, and -NO₂ showed potent anti-inflammatory activity. researchgate.net The effect of a substituent's position is also evident in studies where meta- and para-substituted compounds showed greater antimicrobial activity compared to their ortho-substituted counterparts. researchgate.net

The following table summarizes findings on a series of benzamide derivatives with pyridine-linked 1,2,4-oxadiazole (B8745197), showing how different substituents on the aniline (B41778) ring affect fungicidal activity.

Table 2: Effect of Substituents on Fungicidal Activity of Benzamide Analogues

Compound ID Substituent (R) on Aniline Ring Fungus: Botrytis cinereal (% Inhibition at 50 mg/L) Fungus: Sclerotinia sclerotiorum (% Inhibition at 50 mg/L)
7a 2-F 85.2 80.5
7b 3-F 75.6 74.3
7c 4-F 70.2 71.2
7d 2-Cl 73.4 72.8
7e 3-Cl 68.9 69.5
7f 4-Cl 80.5 78.9
7g 2-CH₃ 65.3 66.7
7h 3-CH₃ 90.5 85.3

| 7i | 4-CH₃ | 88.7 | 82.1 |

Data adapted from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole to illustrate general SAR principles. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential computational and medicinal chemistry strategies for refining compounds like this compound into more effective agents. ijddd.comresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. dovepress.com These models serve as 3D queries for screening large compound libraries to find new, structurally diverse molecules with the desired activity. researchgate.netnih.gov A pharmacophore model typically consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For benzamide-type structures, the 2-hydroxyl group and the amide proton can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. The aromatic rings provide hydrophobic and potential π-π stacking interactions. Quantitative structure-activity relationship (QSAR) studies on N-(2-aminophenyl)-benzamide derivatives have successfully generated predictive models based on such features, which can guide further optimization. sphinxsai.comresearchgate.net

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. ijddd.comrsc.org This process aims to enhance target affinity while minimizing off-target effects and improving the ADME (absorption, distribution, metabolism, and excretion) profile. nih.govdovepress.com Strategies for optimizing benzamide leads include:

Structural Simplification : Truncating unnecessary groups to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com

Bioisosteric Replacement : Swapping functional groups with others that have similar physical or chemical properties to improve metabolic stability or binding interactions. For example, replacing an amide linker with a more stable sulfonamide. scienceopen.com

Systematic SAR Exploration : Synthesizing and testing a focused array of analogues to understand the relationship between structural changes and properties like potency and lipophilicity. rsc.org This helps avoid common pitfalls like the "lipophilicity trap," where increasing lipophilicity boosts potency but worsens other properties like metabolic clearance. rsc.org

By combining pharmacophore modeling to identify key interaction points with iterative lead optimization cycles, researchers can rationally design analogues of this compound with improved drug-like characteristics. nih.govrsc.org

Design Principles for Enhanced Target Selectivity and Potency

Based on SAR studies of this compound and related structures, several key design principles emerge for developing analogues with enhanced target selectivity and potency.

Exploitation of the Hydroxyphenyl Moiety : The 2-hydroxyl group is a critical feature, likely participating in key hydrogen-bonding interactions within a target's active site. Maintaining this group or using strategic protecting groups (like esters) that can be cleaved in vivo to reveal it is a common strategy. acs.org The aromatic ring itself can be substituted to modulate electronic properties and create additional interactions.

Strategic Substitution on the Anilino Ring : The N-phenyl ring (in this case, the 2-hydroxyphenyl group) and the second benzoyl ring (the 4-methylphenyl group) are prime locations for modification. Adding small, lipophilic, and electron-withdrawing groups, particularly halogens (F, Cl) or trifluoromethyl (CF₃) groups, is a proven method for enhancing the potency of salicylanilides against various targets. nih.govresearchgate.net The position of these substituents is crucial, with para and meta positions often yielding different outcomes than ortho positions due to steric and electronic effects. nih.govresearchgate.net

Focus on Physicochemical Properties : Achieving high potency must be balanced with maintaining favorable drug-like properties (Lipinski's Rule of Five, ADMET profiles). scienceopen.com Optimization should aim for a balance where potency is increased without excessively increasing molecular weight or lipophilicity, which can lead to poor pharmacokinetics. rsc.org For instance, research on some N-phenylbenzamide derivatives found that adding large hydrophobic groups improved intracellular activity, likely by enhancing cell membrane penetration. acs.org Designing for isoform-selective inhibition can be achieved by adding bulky groups that interact with unique subpockets in the target enzyme, a strategy used in developing selective histone deacetylase inhibitors. nih.gov

By integrating these principles, medicinal chemists can rationally design novel analogues based on the this compound scaffold with a higher probability of achieving desired potency and selectivity for a given biological target.

Synthesis and Advanced Characterization of N 2 Hydroxyphenyl 4 Methylbenzamide Analogues and Derivatives

Synthetic Approaches for Targeted Analogues with Modified Scaffolds

The synthesis of analogues of N-(2-hydroxyphenyl)-4-methylbenzamide is primarily achieved through the acylation of a substituted aminophenol with a suitable benzoyl chloride derivative. This foundational reaction allows for extensive modifications to both the phenolic and benzoyl moieties of the scaffold.

A common and direct method involves the condensation of a 2-aminophenol (B121084) derivative with a substituted benzoyl chloride. researchgate.netresearchgate.net For instance, the synthesis of N-(2-hydroxy-5-methylphenyl)benzamide, an analogue with a methyl group on the hydroxyphenyl ring, is accomplished by reacting 2-amino-4-methylphenol (B1222752) with benzoyl chloride. researchgate.net Similarly, N-(3-hydroxyphenyl)benzamide can be synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.net The general procedure for N-benzamide synthesis often involves dissolving the appropriate amine in a solvent like anhydrous dichloromethane (B109758) (CH2Cl2) at 0°C, followed by the dropwise addition of the acid chloride. nanobioletters.com The reaction mixture is then typically stirred at room temperature for several hours to ensure completion. nanobioletters.com

Further modifications can be introduced by O-alkylation of the phenolic hydroxyl group after the initial scaffold has been formed. researchgate.net This involves reacting the parent N-(hydroxyphenyl)benzamide compound with various alkyl halides in the presence of a base, such as sodium ethoxide in ethanol, under reflux conditions. researchgate.net

More complex scaffolds can be constructed using multi-step synthetic sequences. For example, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, which are structural isomers, involves a pathway that includes esterification, an Ullmann coupling reaction, amination, and a final PhIO-mediated oxidation step. mdpi.com This method is notable for being environmentally friendly as it avoids the use of heavy metals. mdpi.com Industrial-scale synthesis of complex benzamide (B126) derivatives, such as Mosapride, may employ protecting groups like tert-butoxy-carbonyl (BOC) to selectively react at different sites of the molecule, followed by steps such as ethylation, hydrolysis, chlorination, and final deprotection. google.com

The versatility of these synthetic strategies allows for the creation of a diverse library of compounds with modified scaffolds, as summarized in the table below.

Synthetic Strategy Reagents/Conditions Scaffold Modification Example Product Reference
Amide Condensation2-amino-4-methylphenol, Benzoyl chlorideMethylation of the hydroxyphenyl ringN-(2-hydroxy-5-methylphenyl)benzamide researchgate.net
Amide Condensation3-hydroxyaniline, Benzoyl chlorideIsomeric change of hydroxyl positionN-(3-hydroxyphenyl)benzamide researchgate.net
O-AlkylationN-(3-hydroxyphenyl)benzamide, Alkyl halides, NaOEt/C2H5OHAddition of O-alkyl groups3-O-derivatives of N-(3-hydroxyphenyl)benzamide researchgate.net
Multi-step SynthesisUllmann coupling, PhIO-mediated oxidationIntroduction of a phenoxy ether linkage2-(4-Hydroxyphenoxy)-5-methylbenzamide mdpi.com
Protected SynthesisBOC-protection, Ethylation, ChlorinationMulti-functionalization for complex targets(R,S)-4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluoro-benzyl)-2 morpholinyl]-methyl}benzamide google.com

Comprehensive Spectroscopic and Crystallographic Characterization of Novel Derivatives

The unambiguous identification of newly synthesized this compound analogues and derivatives relies on a combination of spectroscopic and crystallographic methods. These techniques provide detailed information on molecular structure, connectivity, and three-dimensional arrangement in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.

¹H NMR spectra provide information on the number and environment of protons. For example, in 2-(4-Hydroxyphenoxy)-5-methylbenzamide, the phenolic OH proton appears as a singlet at δ 9.37 ppm, while the methyl group protons on the benzamide ring appear as a singlet at δ 2.30 ppm. mdpi.com Aromatic protons typically resonate in the range of δ 6.6-7.8 ppm. nanobioletters.commdpi.com

¹³C NMR spectra reveal the carbon framework of the molecule. For the same compound, 2-(4-Hydroxyphenoxy)-5-methylbenzamide, the carbonyl carbon of the amide group gives a signal at δ 167.03 ppm, and the methyl carbon is observed at δ 20.55 ppm. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition. For 5-Chloro-2-(4-hydroxy-3-methylphenoxy)benzamide, the calculated mass for the protonated molecule [M+H]⁺ is 278.0506, which closely matches the experimentally found value of 278.0578, confirming its molecular formula of C₁₄H₁₃ClNO₃. mdpi.com

The table below presents representative spectroscopic data for novel benzamide derivatives.

Compound Molecular Formula ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) HRMS [M+H]⁺ (Calculated/Found) Reference
2-(4-Hydroxyphenoxy)-5-methylbenzamideC₁₄H₁₃NO₃9.37 (s, 1H, OH), 7.61–7.52 (m, 3H), 7.21 (dd, 1H), 6.95–6.88 (m, 2H), 6.83–6.76 (m, 2H), 6.67 (d, 1H), 2.30 (s, 3H, CH₃)167.03 (C=O), 154.41, 154.09, 148.43, 132.87, 131.95, 131.14, 125.82, 121.21, 117.80, 116.68, 20.55 (CH₃)244.0895 / 244.0966 mdpi.com
N-(4-bromophenyl)-4-hydroxybenzamideC₁₃H₁₀BrNO₂10.30 (s, 1H, NH), 7.80-7.88 (m, 2H), 7.50-7.53 (m, 2H), 7.40 (m, 2H), 6.90 (m, 2H)163.0, 134.2, 131.5, 128.9, 128.2, 123.0, 118.2, 116.0290.99 / 292.00 (LC-MS) nanobioletters.com
5-Chloro-2-(4-hydroxy-3-methylphenoxy)benzamideC₁₄H₁₂ClNO₃9.35 (s, 1H, OH), 7.71 (q, 3H), 7.43 (dd, 1H), 6.90 (d, 1H), 6.86–6.77 (m, 2H), 6.75 (d, 1H), 2.13 (s, 3H, CH₃)165.75 (C=O), 155.39, 153.00, 147.31, 131.94, 130.07, 127.62, 126.39, 126.18, 122.82, 119.08, 118.75, 115.87, 16.53 (CH₃)278.0506 / 278.0578 mdpi.com

Crystallographic Characterization

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. The crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide reveals that the central amide moiety, C8—N1-C7(=O1)—C1, is nearly planar. researchgate.net The dihedral angles between this central plane and the two aromatic rings are 5.63 (6)° and 10.20 (5)°, respectively. researchgate.net A key feature is a short intramolecular N—H···O hydrogen bond. researchgate.net In the crystal lattice, molecules are linked by strong intermolecular O-H···O hydrogen bonds, forming chains along the nih.gov crystallographic axis. researchgate.net

Similarly, the analysis of N-(2-chlorophenyl)-4-methylbenzamide shows that the asymmetric unit contains two independent molecules, with dihedral angles between the aromatic rings of 51.76 (6)° and 51.48 (7)°. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds that link the molecules into chains running along the c-axis.

This detailed crystallographic data is crucial for understanding the solid-state conformation and intermolecular interactions that can influence the physical properties of the compounds.

Compound N-(2-hydroxy-5-methylphenyl)benzamide N-(2-chlorophenyl)-4-methylbenzamide
Molecular Formula C₁₄H₁₃NO₂C₁₄H₁₂ClNO
Crystal System MonoclinicMonoclinic
Space Group P2/nP2₁/c
a (Å) 7.2263 (3)9.6940 (5)
b (Å) Not specified27.4495 (9)
c (Å) Not specified9.9025 (4)
β (°) Not specified106.730 (5)
Key Structural Feature Nearly planar amide group; Dihedral angles of 5.63° and 10.20° between amide plane and aromatic rings. researchgate.netTwo independent molecules in asymmetric unit; Dihedral angles of 51.76° and 51.48° between aromatic rings.
Key Intermolecular Interaction O-H···O hydrogen bonds forming C(7) chains along nih.gov. researchgate.netN-H···O hydrogen bonds linking molecules into chains along the c-axis.
Reference researchgate.net

Exploration of Non Pharmacological Applications

Applications in Coordination Chemistry and Metal Complexation as Ligands

There is a significant body of research on the coordination chemistry of Schiff bases and other ligands derived from 2-aminophenol (B121084), a precursor to N-(2-hydroxyphenyl)-4-methylbenzamide. These related compounds are known to form stable complexes with a variety of transition metals. bohrium.comnih.govsapub.orgmdpi.com The this compound molecule itself possesses potential donor atoms in the form of the phenolic oxygen, the amide oxygen, and the amide nitrogen, making it a candidate for acting as a ligand in the formation of metal complexes.

The interaction of salicylamide (B354443) and its derivatives with metal ions like iron and cobalt has been studied, demonstrating the chelating ability of such structures. ijarsct.co.in The formation of metal chelates is a critical aspect of coordination chemistry, and compounds with similar backbones to this compound have been shown to coordinate with metal ions through their oxygen and nitrogen atoms. sapub.org For instance, N,N'-bis(salicylidene)-1,2-phenylenediamine has been used as a chelating agent for metals like Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov

While direct studies on the metal complexes of this compound are not prominent, the established reactivity of its constituent functional groups in related molecules suggests its potential to form coordination compounds. The specific properties of these potential complexes, such as their geometry and stability, would depend on the metal ion involved and the coordination mode of the ligand.

Potential as Molecular Probes for Biological Systems (e.g., Fluorescent Probes)

The development of fluorescent molecular probes is an active area of research, with applications in bioimaging and sensing. Compounds with a 2-(2'-hydroxyphenyl)benzimidazole (HPBI) core, which is structurally related to this compound, are known to exhibit fluorescence and have been developed as sensors. nih.govnih.govnih.gov These molecules can undergo excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift, which is a desirable property for fluorescent probes. nih.gov

The fluorescence of HPBI and its derivatives can be modulated by their interaction with other molecules, such as boronic acids, making them useful as sensors. nih.govnih.gov For instance, the introduction of an electron-donating moiety to the HPBI skeleton can suppress fluorescence, which can then be turned "on" upon complexation. nih.govnih.gov This "off/on" mechanism is a key feature of effective fluorescent probes.

Given that this compound contains a hydroxyphenyl group, it shares a key structural element with these fluorescent compounds. While there is no direct evidence of its use as a fluorescent probe, its structure suggests that it could potentially exhibit luminescent properties, possibly upon complexation with certain metal ions. Luminescent metal complexes, including those with amide ligands, are of interest for various applications, from organic light-emitting diodes (OLEDs) to biological imaging. acs.orgnih.govnih.gov

Role in Catalysis or Advanced Materials Science (if relevant to chemical structure)

The application of benzamide (B126) derivatives extends to catalysis and materials science. For example, N-methylbenzamide, a related compound, is used in the development of polymers and resins to enhance properties like thermal stability and chemical resistance. mdpi.com It also serves as a reagent and catalyst in organic synthesis. mdpi.com

In the realm of catalysis, metal complexes with ligands structurally similar to this compound have been investigated. For instance, iron-catalyzed reactions for amide synthesis are an area of active research. researchgate.net Coordination polymers, which are materials constructed from metal ions linked by organic ligands, have shown promise as heterogeneous catalysts in various organic reactions. rsc.org The ability of this compound to act as a ligand suggests its potential incorporation into such catalytic materials.

While direct catalytic applications of this compound are not documented, the broader class of benzamides and their derivatives have found utility in these fields. The specific substitution pattern of this compound could influence its properties and potential applications in advanced materials.

Future Research Directions and Unresolved Questions

Emerging Methodologies for Synthesis and Derivatization

The future of N-(2-hydroxyphenyl)-4-methylbenzamide research is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic and derivatization strategies. While classical methods involving the condensation of a benzoic acid derivative with an aminophenol are established, emerging methodologies promise to expand the accessible chemical space and facilitate the creation of diverse compound libraries for screening.

Future efforts are anticipated to focus on:

Greener Synthetic Routes: Exploration of solvent-free reactions, microwave-assisted synthesis, and the use of biocatalysts or heterogeneous catalysts to minimize environmental impact and improve reaction efficiency. researchgate.net The use of catalysts like silica-supported polyphosphoric acid, which has been effective in one-pot, three-component reactions for other benzamides, could be adapted. researchgate.net

Novel Coupling Reagents: Investigation into new peptide coupling agents that offer higher yields, reduced racemization (for chiral derivatives), and easier purification protocols.

Late-Stage Functionalization: Development of C-H activation and other late-stage functionalization techniques will be pivotal. These methods would allow for the direct modification of the this compound scaffold at various positions, enabling the rapid generation of analogues with tailored properties without the need for de novo synthesis.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

Advanced Derivatization for Analysis: The development of novel derivatization reagents will be crucial for enhancing the detection and quantification of this compound and its metabolites in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). bohrium.comnih.gov

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

A fundamental challenge in the advancement of this compound as a therapeutic agent is the elucidation of its precise mechanism of action. While the benzamide (B126) scaffold is present in numerous biologically active molecules, the specific interactions and downstream signaling pathways modulated by this particular compound are largely unknown. researchgate.netnanobioletters.com

Key areas for future investigation include:

Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics and affinity-based protein profiling, are needed to identify the primary protein targets of this compound. Subsequent validation of these targets will be essential to understand its therapeutic potential.

Structural Biology: Co-crystallization of this compound or its potent derivatives with their identified biological targets will provide invaluable atomic-level insights into the binding mode. This information is critical for structure-based drug design and the development of second-generation compounds with improved affinity and specificity.

Cellular Pathway Analysis: Comprehensive studies using transcriptomics, proteomics, and metabolomics will be necessary to map the cellular pathways affected by this compound. This will help to understand its on-target and potential off-target effects. For instance, studies on other benzamide derivatives have revealed their potential as inhibitors of enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerase-1 (PARP-1), suggesting potential avenues of investigation for this compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships by synthesizing and testing a wide range of analogues is crucial. This will help to identify the key pharmacophoric features responsible for its biological activity and guide the design of more potent and selective compounds.

Development of Advanced Computational Models for Predictive Design

In silico approaches are becoming indispensable in modern drug discovery and materials science. For this compound, the development and application of advanced computational models can significantly accelerate the design-make-test-analyze cycle.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: The generation of robust QSAR models based on a diverse set of synthesized analogues and their biological activities will enable the prediction of the potency of virtual compounds. nih.gov

Pharmacophore Modeling and Virtual Screening: Based on the known active conformations or binding modes of related benzamides, pharmacophore models can be developed to screen large virtual libraries for new hits with potentially similar or improved activity profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic understanding of the interactions between this compound and its biological targets, revealing details about binding stability, conformational changes, and the role of solvent molecules. nih.gov

Predictive ADMET Modeling: The development of reliable in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives is essential for early-stage risk assessment and the selection of candidates with favorable drug-like properties. cas.org The use of ensemble approaches, combining multiple predictive models, could enhance the reliability of these predictions. cas.org

Novel Applications and Interdisciplinary Research Avenues

Beyond its currently envisaged applications, the unique chemical structure of this compound opens up possibilities for its use in a variety of other fields through interdisciplinary research.

Potential future research avenues include:

Materials Science: The ability of the hydroxyphenyl and amide groups to participate in hydrogen bonding suggests that this compound could be a building block for supramolecular assemblies, liquid crystals, or functional polymers with interesting optical or electronic properties. wikipedia.org

Antiviral and Antimicrobial Agents: Given that some benzamide derivatives have shown promise as antiviral and antimicrobial agents, this compound and its analogues should be screened against a broad range of pathogens. researchgate.netnih.gov

Neurodegenerative Diseases: The benzamide scaffold is a feature of several drugs targeting the central nervous system. nih.gov Investigating the potential of this compound derivatives as modulators of targets relevant to neurodegenerative diseases like Alzheimer's or Parkinson's disease represents a promising, albeit unexplored, avenue. nih.govnih.gov

Agrochemicals: The biological activity of benzamides is not limited to human medicine. Screening this compound derivatives for herbicidal, insecticidal, or fungicidal properties could lead to the development of new agrochemicals.

The following table summarizes the key future research directions and the methodologies that can be employed:

Research AreaKey ObjectivesMethodologies
Synthesis and Derivatization Develop efficient, green, and versatile synthetic routes.Microwave-assisted synthesis, flow chemistry, C-H activation, novel coupling reagents.
Mechanistic Understanding Identify biological targets and elucidate mechanisms of action.Chemical proteomics, structural biology (X-ray crystallography, NMR), multi-omics analysis, SAR studies.
Computational Modeling Create predictive models for bioactivity and drug-like properties.QSAR, pharmacophore modeling, molecular dynamics simulations, predictive ADMET modeling.
Novel Applications Explore new therapeutic areas and material science applications.Broad biological screening (antiviral, antimicrobial), polymer synthesis and characterization, investigation into neuroprotective effects.

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxyphenyl)-4-methylbenzamide, and how are coupling agents optimized in its preparation?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 2-hydroxyaniline with 4-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used to activate the carboxyl group, improving yield and reducing side reactions. For example, DCC facilitates amide bond formation at low temperatures (-50°C), minimizing decomposition . Alternative methods include using acetylacetone and amino phenols in ethanol, as seen in analogous benzamide syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the hydroxyphenyl (δ 6.8–7.5 ppm) and methylbenzamide (δ 2.3–2.5 ppm for CH₃) moieties.
    • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O–H stretch (~3300 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters. The SHELX suite resolves challenges like hydrogen bonding and torsional angles between aromatic rings .

Advanced Research Questions

Q. How can crystallographic twinning be addressed during structure determination of this compound derivatives?

Twinning, common in benzamide crystals due to symmetry, is resolved using twin law matrices in refinement software (e.g., SHELXL). For example, a twofold rotation about the a-axis with a twin scale factor of ~0.48 was applied to a structurally similar compound, N-(2,4-dimethylphenyl)-4-methylbenzamide, to separate overlapping reflections . Data collection at low temperatures (100 K) and high-resolution detectors further mitigate twinning artifacts .

Q. What mechanistic insights govern the reactivity of this compound in substitution and redox reactions?

  • Substitution : The hydroxyphenyl group undergoes electrophilic substitution (e.g., nitration at the para position) due to its electron-donating –OH group.
  • Redox : The methylbenzamide moiety can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, while the phenolic –OH is susceptible to oxidation to quinones. Computational studies (DFT) predict activation energies for these pathways .

Q. How do computational models (e.g., QSPR, quantum chemistry) predict the physicochemical properties of this compound?

Quantum chemical calculations (e.g., Gaussian) optimize geometry and predict dipole moments, while Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility and lipophilicity. For instance, the trifluoromethyl group in analogous compounds increases metabolic stability by 30% in QSPR simulations . Neural networks trained on crystallographic data (e.g., lattice energies) further validate hydrogen-bonding patterns .

Q. What strategies enable regioselective functionalization of this compound for biological applications?

  • Hydroxyphenyl Modification : Protect the –OH group with tert-butyldimethylsilyl (TBS) chloride before introducing halogens or alkyl chains.
  • Benzamide Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach heteroaryl groups to the 4-methyl position. For example, N-(4-cyclohexylbuta-2,3-dien-1-yl)-4-methylbenzamide derivatives were synthesized via Pd/Brønsted acid catalysis .

Methodological Notes

  • Data Tables : Refer to crystallographic tables in for torsion angles and hydrogen-bond distances.
  • Advanced Tools : SHELX (crystallography), Gaussian (computational modeling), and QSPR (property prediction) are recommended .

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N-(2-hydroxyphenyl)-4-methylbenzamide
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Reactant of Route 2
N-(2-hydroxyphenyl)-4-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.